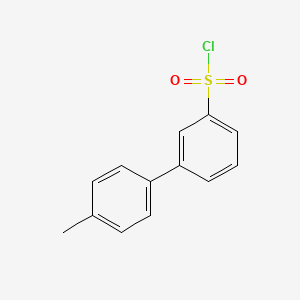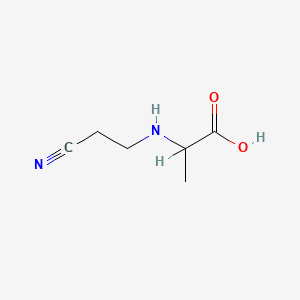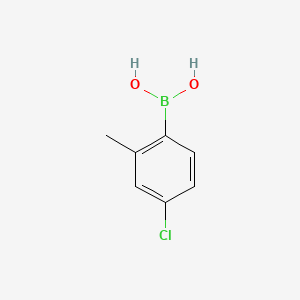
4-Chlor-2-methylphenylboronsäure
Übersicht
Beschreibung
4-Chloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 and a molecular weight of 170.40 . It is used as a reagent in the preparation of biologically active molecules .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylphenylboronic acid involves a two-step process. First, 4-chloro-aniline reacts with hydrogen chloride, then sodium nitrite in methanol in water at 0 - 5℃ for 0.5 h. The second step involves a reaction with tetrahydroxydiboron in methanol in water at 20℃ for 1 h .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylphenylboronic acid consists of seven carbon atoms, eight hydrogen atoms, one boron atom, one chlorine atom, and two oxygen atoms .Chemical Reactions Analysis
4-Chloro-2-methylphenylboronic acid is involved in various chemical reactions. For instance, it participates in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
4-Chloro-2-methylphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 314.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese Suzuki-Miyaura-Kreuzkupplung
4-Chlor-2-methylphenylboronsäure ist ein wertvolles Reagenz in der organischen Synthese, insbesondere bei Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktion wird aufgrund ihrer milden und funktionellen Gruppen tolerierenden Bedingungen häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt .
Arzneimittelentwicklung Prodrug-Aktivierung
Im Bereich der Arzneimittelentwicklung werden Boronsäuren/Ester, einschließlich this compound, als Schutzgruppen in Antitumor-Prodrugs verwendet, die in Tumorumgebungen mit hohem ROS (reaktive Sauerstoffspezies) aktiviert werden .
Sensing-Anwendungen Influenza-Virus-Nachweis
Boronsäuren werden auch in Sensing-Anwendungen eingesetzt, wie z. B. dem Nachweis des Influenzavirus basierend auf Boronsäure-Kohlenhydrat-Wechselwirkungen .
Arzneimittelverabreichung Nanocarrier
Darüber hinaus hat this compound potenzielle Anwendungen als Nanocarrier zum Transport von Medikamenten durch Zellmembranen .
Arzneimittelträger Tumor-Targeting
Es wurde berichtet, dass Phenylboronsäure-konjugiertes Chitosan (CS) -Nanopartikel, Micellen und Hydrogele das Tumor-Targeting verbessern, wobei this compound ein Kandidat für eine solche Konjugation ist .
Wirkmechanismus
Target of Action
4-Chloro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-2-methylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 4-chloro-2-methylphenyl group) from boron to palladium . This is followed by the oxidative addition of the palladium to the electrophilic organic groups, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . The products of these reactions often serve as intermediates in the synthesis of more complex organic molecules .
Result of Action
The primary result of the action of 4-Chloro-2-methylphenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biaryl compounds .
Action Environment
The action of 4-Chloro-2-methylphenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent . The compound should be stored in a cool, dark place, preferably at a temperature below 15°C .
Safety and Hazards
Zukünftige Richtungen
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses organoboron reagents like 4-Chloro-2-methylphenylboronic acid, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-Chloro-2-methylphenylboronic acid could have significant future applications in organic synthesis.
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methylphenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and halides, catalyzed by palladium. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. For instance, palladium complexes facilitate the oxidative addition of 4-Chloro-2-methylphenylboronic acid to form a palladium-boron intermediate, which then undergoes transmetalation with an organohalide to produce the desired coupled product .
Cellular Effects
The effects of 4-Chloro-2-methylphenylboronic acid on cellular processes are not extensively documented4-Chloro-2-methylphenylboronic acid may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites and impacting cellular function .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methylphenylboronic acid exerts its effects through binding interactions with biomolecules. In Suzuki-Miyaura coupling, the compound forms a complex with palladium, facilitating the oxidative addition and transmetalation steps. This interaction is crucial for the formation of carbon-carbon bonds, which are essential for synthesizing various organic compounds. Additionally, 4-Chloro-2-methylphenylboronic acid may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Chloro-2-methylphenylboronic acid are critical factors influencing its effectiveness. The compound is generally stable under standard conditions but may degrade over time, especially in the presence of moisture or light. Long-term studies have shown that 4-Chloro-2-methylphenylboronic acid can maintain its activity for extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methylphenylboronic acid in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and effectively participate in biochemical reactions. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, necessitating careful dosage control in experimental settings .
Metabolic Pathways
4-Chloro-2-methylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound may influence metabolic flux by altering the levels of specific metabolites, thereby impacting overall cellular metabolism. Enzymes such as oxidoreductases and transferases may play a role in the metabolism of 4-Chloro-2-methylphenylboronic acid, facilitating its conversion to other metabolites .
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methylphenylboronic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These mechanisms ensure that 4-Chloro-2-methylphenylboronic acid exerts its effects in the appropriate cellular context, influencing various biochemical processes .
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXSLUUAWHGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407549 | |
| Record name | 4-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209919-30-2 | |
| Record name | 4-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



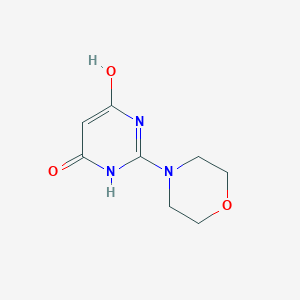
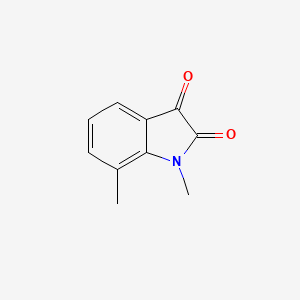

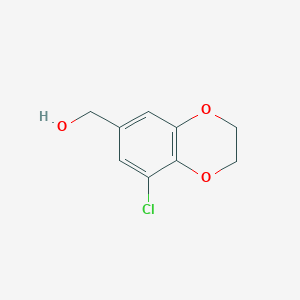

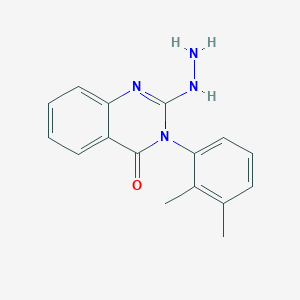
![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)



